molecular formula C11H16ClO3PS B1457697 O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate CAS No. 38528-04-0

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

Cat. No.: B1457697
CAS No.: 38528-04-0
M. Wt: 294.74 g/mol
InChI Key: USWJOQGOFQVVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .

Comparison with Similar Compounds

Uniqueness: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which provides a balance of efficacy and selectivity against a broad range of pests. Its ability to inhibit acetylcholinesterase effectively makes it a valuable tool in pest control .

Properties

IUPAC Name

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJOQGOFQVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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